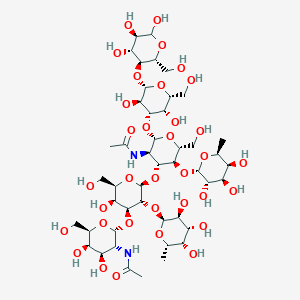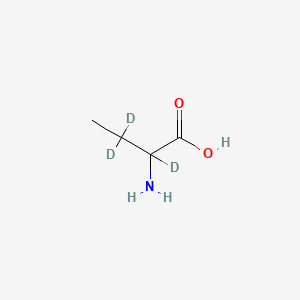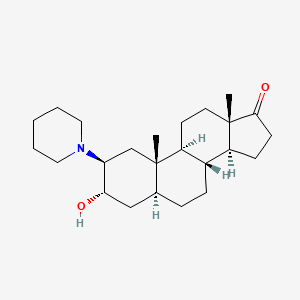
2-N-Propyl-4-methyl-6-(1'-methylbenzimidazol-2'-YL)benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N-PROPYL-4-METHYL-6-(1’-METHYLBENZIMIDAZOL-2-YL)BENZIMIDAZOLE is a chemical compound known for its role as an intermediate in the synthesis of telmisartan, a medication used to treat hypertension. This compound is characterized by its complex structure, which includes a benzimidazole ring system substituted with various functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-PROPYL-4-METHYL-6-(1’-METHYLBENZIMIDAZOL-2-YL)BENZIMIDAZOLE involves several key steps:
Acylation Reaction: An intermediate is obtained through an acylation reaction.
Nitration Reaction: The intermediate undergoes nitration to form 3-methyl-4-butyrylamino-5-nitrobenzoic acid.
Condensation and Ring Closure: The nitrated intermediate is condensed and cyclized to form N-[2-methyl-4-(1-methylbenzimidazole)-2-yl-6-nitrophenyl]butyramide.
Reduction and Cyclization: The final step involves reduction and cyclization to yield 2-N-PROPYL-4-METHYL-6-(1’-METHYLBENZIMIDAZOL-2-YL)BENZIMIDAZOLE.
Industrial Production Methods
Industrial production of this compound typically involves the use of non-polar solvents such as xylene, 1,4-dioxane, or toluene, and crystallization using non-aqueous organic solvents like ethyl acetate or isopropyl acetate . The process is designed to be efficient, yielding high-purity products with minimal environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-N-PROPYL-4-METHYL-6-(1’-METHYLBENZIMIDAZOL-2-YL)BENZIMIDAZOLE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorous oxychloride, polyphosphoric acid, and ammonia water . The reactions are typically carried out at elevated temperatures ranging from 70°C to 135°C .
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final compound .
Wissenschaftliche Forschungsanwendungen
2-N-PROPYL-4-METHYL-6-(1’-METHYLBENZIMIDAZOL-2-YL)BENZIMIDAZOLE is primarily used as an intermediate in the synthesis of telmisartan, a medication used to treat hypertension . Its role in the pharmaceutical industry is significant due to its contribution to the production of this important antihypertensive drug .
Wirkmechanismus
The mechanism of action of 2-N-PROPYL-4-METHYL-6-(1’-METHYLBENZIMIDAZOL-2-YL)BENZIMIDAZOLE involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of telmisartan, it contributes to the drug’s ability to block the angiotensin II receptor, thereby reducing blood pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Telmisartan: The final product synthesized using 2-N-PROPYL-4-METHYL-6-(1’-METHYLBENZIMIDAZOL-2-YL)BENZIMIDAZOLE.
1,7’-dimethyl-2’-propyl-1H,1’H-2,5’-bibenzo[d]imidazole: Another compound with a similar benzimidazole structure.
Uniqueness
2-N-PROPYL-4-METHYL-6-(1’-METHYLBENZIMIDAZOL-2-YL)BENZIMIDAZOLE is unique due to its specific substitution pattern on the benzimidazole ring, which is crucial for its role as an intermediate in the synthesis of telmisartan .
Eigenschaften
Molekularformel |
C18H18N4 |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
5-(1H-benzimidazol-2-yl)-4-methyl-2-propyl-1H-benzimidazole |
InChI |
InChI=1S/C18H18N4/c1-3-6-16-19-15-10-9-12(11(2)17(15)22-16)18-20-13-7-4-5-8-14(13)21-18/h4-5,7-10H,3,6H2,1-2H3,(H,19,22)(H,20,21) |
InChI-Schlüssel |
SBBVIMUTABACJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC2=C(N1)C=CC(=C2C)C3=NC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(1S,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B13408381.png)
![6-Amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B13408390.png)




![4-O-[3-O-(2-Acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose](/img/structure/B13408413.png)
